molecular formula C5H11ClN2O B1525158 N-Allyl-2-aminoacetamide hydrochloride CAS No. 1220029-74-2

N-Allyl-2-aminoacetamide hydrochloride

Cat. No. B1525158
CAS RN: 1220029-74-2
M. Wt: 150.61 g/mol
InChI Key: YWVGBKIILAFGAV-UHFFFAOYSA-N
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Description

N-Allyl-2-aminoacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

1. Disinfection Byproduct Research

N-Allyl-2-aminoacetamide hydrochloride is relevant in the study of disinfection byproducts, particularly haloacetamides (HAcAms), which are emerging nitrogenous disinfection byproducts (N-DBPs). Research shows that dissolved organic matter (DOM) containing amino acids can be precursors to dichloroacetamide, a commonly identified HAcAm in chlorinated or chloraminated drinking water. This highlights the role of specific amino acids, including this compound, in the formation of these byproducts during water treatment processes (Chu, Gao, Deng, & Krasner, 2010).

2. Chemical Synthesis and Medicinal Chemistry

In chemical synthesis and medicinal chemistry, this compound is a significant compound. It is used in the synthesis of lactams through radical oligomerization processes. This method, involving N-allyl or N-(3-butenyl)iodoacetamides, leads to the formation of delta-lactams or caprolactams, which are key intermediates in the synthesis of various pharmaceuticals and polymers (Liu, Wang, & Li, 2003).

3. Biochemical and Pharmacological Research

This compound is also important in biochemical and pharmacological research. Studies on the hydrolysis of N-substituted amides, such as N-methylacetamide, provide insights into the behavior of similar compounds, including this compound, under high-temperature conditions. This research is critical for understanding the stability and reaction pathways of these compounds in various environments (Duan, Dai, & Savage, 2010).

4. Material Science and Engineering

In the field of material science and engineering, the compound finds applications in the development of new materials. The functionalization of polymers, such as xylans, with thiol-, amine-, or amino acid groups involves compounds like this compound. This process leads to the creation of novel materials with potential applications in medical and biotechnological fields (Pahimanolis, Kilpeläinen, Master, Ilvesniemi, & Seppälä, 2015).

properties

IUPAC Name

2-amino-N-prop-2-enylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-2-3-7-5(8)4-6;/h2H,1,3-4,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVGBKIILAFGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220029-74-2
Record name 2-amino-N-(prop-2-en-1-yl)acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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